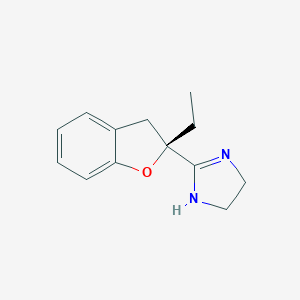
1,1,1-Trifluorododec-11-en-2-one
Descripción general
Descripción
1,1,1-Trifluorododec-11-en-2-one is a chemical compound with the molecular formula C12H19F3O . It has a molecular weight of 236.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . Unfortunately, the specific structural details are not provided in the search results.Aplicaciones Científicas De Investigación
Metal Chelates
- Metal chelates of related fluorinated Monothio-β-diketones have been prepared, exhibiting solubility in organic solvents and forming complexes with various metals, highlighting the compound's potential in metal coordination chemistry (Ho, Livingstone, & Lockyer, 1966).
Electrolyte Additives
- As an electrolyte additive in lithium-ion batteries, related difluoroalkenes, such as 1,1-difluoro-4-phenylbut-1-ene, have shown potential in forming favorable solid electrolyte interphases, which is crucial for battery performance and longevity (Kubota et al., 2012).
Insecticides and Acaricides
- Compounds similar to 1,1,1-Trifluorododec-11-en-2-one, such as gem-difluorovinyl derivatives, have demonstrated effectiveness as insecticides and acaricides. Their activity is linked to the inhibition of β-oxidation of fatty acids in insect mitochondria (Pitterna, Boger, & Maienfisch, 2004).
Chemical Synthesis
- In chemical synthesis, reactions of trifluoromethyl-containing enones, which are structurally similar to this compound, with arenes have been explored, leading to the synthesis of unique trifluoromethyl-substituted compounds (Yakovenko et al., 2015).
Radiopharmaceuticals
- In the field of radiopharmaceuticals, related compounds are used in PET imaging. For instance, carbon-11 incorporated into small molecules by reactions with compounds like [(11)C]methyl triflate, showcasing the compound's potential in medical imaging technologies (Rotstein et al., 2016).
Fluoroanalogs and Synthesis
- The synthesis of fluoroanalogs, including 1,1,1-trifluoro-2,2-diarylethanes, demonstrates the utility of related compounds in organic synthesis (Prakash et al., 2011).
Enantioselective Synthesis
- The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols has been achieved using related compounds, indicating their potential in producing enantiomerically pure substances (Kuroki et al., 2000).
Nanostructure Applications
- This compound and its derivatives may be relevant in the synthesis and characterization of one-dimensional metal-oxide nanostructures, which have applications in various fields including nanoelectronics and sensors (Devan et al., 2012).
Insect Hormone Inhibitors
- Similar β,β-disubstituted-α,β-unsaturated fluoroketones have been assayed as inhibitors of insect juvenile hormone esterase, indicating potential applications in pest control (Linderman et al., 1989).
Molecular Structure Studies
- Studies on the conformation, molecular structure, and intramolecular hydrogen bonding of related trifluoro compounds provide insights into the chemical properties and potential applications in material science and molecular design (Vakili et al., 2012).
Propiedades
IUPAC Name |
1,1,1-trifluorododec-11-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCAHPYINYMPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571889 | |
| Record name | 1,1,1-Trifluorododec-11-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141023-04-3 | |
| Record name | 1,1,1-Trifluorododec-11-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)










